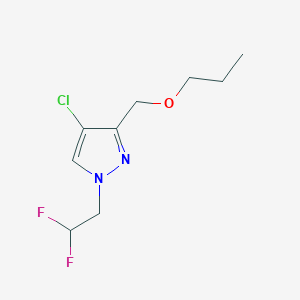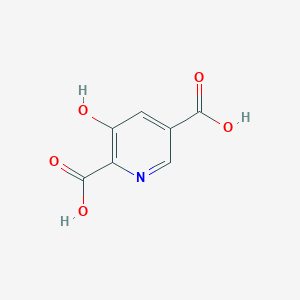
2,5-Pyridinedicarboxylic acid, 3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyridinedicarboxylic acid, 3-hydroxy-, also known as 3-hydroxypyridine-2,5-dicarboxylic acid, is a dicarboxylic acid with a hydroxyl group at position 3 of the pyridine ring. This compound is a natural N-heterocyclic compound with two carboxyl substituents on the pyridine ring. It is commonly used as a precursor in the synthesis of pesticides and drugs in agriculture and industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-pyridinedicarboxylic acid, 3-hydroxy-, can be achieved through various methods. One common method involves the hydrothermal synthesis of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates . Another method includes the use of diorganotin (IV) 2,5-pyridinedicarboxylates .
Industrial Production Methods: Industrial production of this compound often involves the use of hydrothermal methods to prepare coordination polymers. These methods are efficient and can produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Pyridinedicarboxylic acid, 3-hydroxy-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,5-Pyridinedicarboxylic acid, 3-hydroxy-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-pyridinedicarboxylic acid, 3-hydroxy-, involves its interaction with specific molecular targets and pathways. For instance, it acts as a highly selective inhibitor of D-dopachrome tautomerase, blocking the D-DT-induced activation of CD74. This selectivity is due to the unique binding features of the compound, which differentiate it from other inhibitors .
Comparison with Similar Compounds
- 2,6-Pyridinedicarboxylic acid
- 3,5-Pyridinedicarboxylic acid
- 2,4-Pyridinedicarboxylic acid
Comparison: 2,5-Pyridinedicarboxylic acid, 3-hydroxy-, is unique due to its hydroxyl group at position 3, which imparts distinct chemical properties and reactivity. Compared to other pyridinedicarboxylic acids, this compound exhibits higher selectivity and potency as an inhibitor of D-dopachrome tautomerase .
Properties
IUPAC Name |
3-hydroxypyridine-2,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-4-1-3(6(10)11)2-8-5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXZFUSLUWKEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
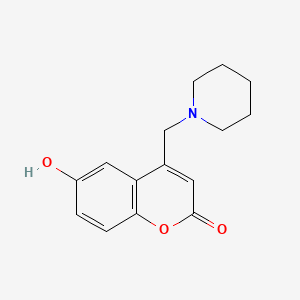
![benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/new.no-structure.jpg)
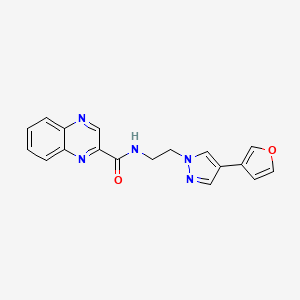
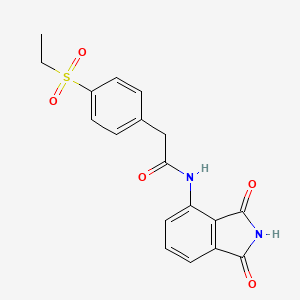
![3-({1-[3-(2-tert-butyl-4-methoxyphenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2678345.png)
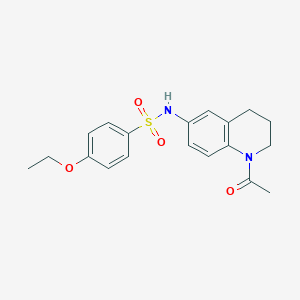
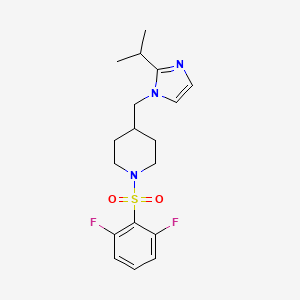
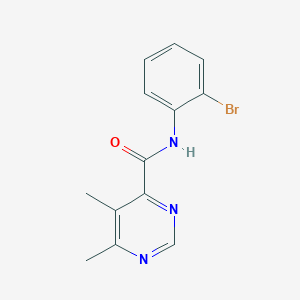
![2-(4-Ethoxyphenyl)-N-[2-(furan-3-YL)ethyl]acetamide](/img/structure/B2678352.png)
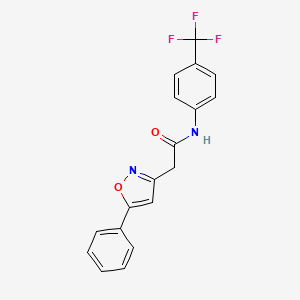
![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2678354.png)
![2-[(3Z)-1-(ethanesulfonyl)piperidin-3-ylidene]acetonitrile](/img/structure/B2678356.png)
![3-Bromo-6-iodothieno[3,2-b]thiophene](/img/structure/B2678357.png)
